7-(2,5-dimethylbenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2,5-dimethylbenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-dimethylbenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials usually include a purine core, which is then functionalized with various substituents through a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-dimethylbenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups into the molecule.
Scientific Research Applications
Chemistry: As a model compound for studying purine chemistry and developing new synthetic methodologies.
Biology: Investigating its effects on cellular processes and potential as a biochemical probe.
Medicine: Exploring its therapeutic potential for treating diseases, particularly those involving purine metabolism or signaling pathways.
Industry: Potential use as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial applications.
Mechanism of Action
The mechanism of action of 7-(2,5-dimethylbenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(2,5-dimethylbenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione include other purine derivatives with different substituents. Examples include:
- 7-benzyl-8-(4-methylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-(2-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can confer distinct chemical and biological properties compared to other purine derivatives. These differences can influence its reactivity, binding affinity to molecular targets, and overall pharmacological profile.
Properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-15(2)13-27-8-10-28(11-9-27)22-24-20-19(21(30)25-23(31)26(20)5)29(22)14-18-12-16(3)6-7-17(18)4/h6-7,12,15H,8-11,13-14H2,1-5H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUXNXAXVNKBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4CCN(CC4)CC(C)C)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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